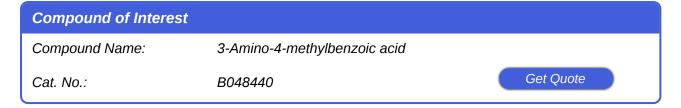


Spectroscopic Analysis of 3-Amino-4-methylbenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Amino-4-methylbenzoic acid**, a compound of interest in various research and development applications. This document presents a structured summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections provide a quantitative analysis of the spectroscopic data obtained for **3-Amino-4-methylbenzoic acid**. The data is organized into clear, tabular formats for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data

The 1 H NMR spectrum of **3-Amino-4-methylbenzoic acid** was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 90 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not explicitly found in search results	-	-	Aromatic Protons
Data not explicitly found in search results	-	-	-NH2 Protons
Data not explicitly found in search results	-	-	-COOH Proton
Data not explicitly found in search results	Singlet	ЗН	-CH₃ Protons

Note: While a 90 MHz ¹H NMR spectrum in DMSO-d₆ is referenced[1], the detailed peak list with chemical shifts, multiplicities, and coupling constants was not available in the searched resources.

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for **3-Amino-4-methylbenzoic acid** was not found in the publicly available resources searched. However, for reference purposes, the ¹³C NMR data for the closely related compound, Methyl 3-amino-4-methylbenzoate, is provided below[2]. It is crucial to note that the chemical shifts, particularly for the carboxyl group, will differ in the target acid.

Chemical Shift (δ) ppm	Assignment (for Methyl 3-amino-4- methylbenzoate)	
Data not available	C=O (Carboxylic Acid)	
Data not available	Aromatic Carbons	
Data not available	-CH₃ Carbon	



Infrared (IR) Spectroscopy

The Fourier-Transform Infrared (FTIR) spectrum of **3-Amino-4-methylbenzoic acid** was obtained using a KBr pellet technique. The table below lists the major absorption bands and their corresponding functional group assignments.[3]

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3400-3200	N-H	Stretching (Amine)
~3000-2500	О-Н	Stretching (Carboxylic Acid)
~1700-1680	C=O	Stretching (Carboxylic Acid)
~1600-1450	C=C	Stretching (Aromatic Ring)
~1300-1200	C-O	Stretching (Carboxylic Acid)
~1200-1000	C-N	Stretching (Amine)

Mass Spectrometry (MS)

The mass spectrum of **3-Amino-4-methylbenzoic acid** was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The major fragments and their corresponding mass-to-charge ratios (m/z) are summarized below.[3]

m/z	lon
151	[M]+ (Molecular Ion)
134	[M - OH]+
106	[M - COOH]+
77	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided to ensure reproducibility.



NMR Spectroscopy

Sample Preparation (for ¹H and ¹³C NMR in DMSO-d₆)

- Approximately 5-10 mg of 3-Amino-4-methylbenzoic acid is accurately weighed and placed in a clean, dry NMR tube.
- Approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) is added to the NMR tube.
- The sample is dissolved completely by gentle vortexing or sonication.
- The NMR tube is then placed in the spectrometer for analysis.

Instrumentation and Data Acquisition

- Spectrometer: Bruker AC-300 or equivalent[3]
- Solvent: DMSO-d6
- Temperature: Standard probe temperature (e.g., 298 K)
- ¹H NMR:
 - Frequency: 300 MHz
 - Acquisition of a standard proton spectrum.
- 13C NMR:
 - Frequency: 75 MHz
 - Acquisition of a proton-decoupled carbon spectrum.

Infrared (IR) Spectroscopy

KBr Pellet Preparation



- A small amount of 3-Amino-4-methylbenzoic acid (1-2 mg) and approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) are placed in an agate mortar.
- The mixture is thoroughly ground with a pestle until a fine, homogeneous powder is obtained.
- A portion of the powdered mixture is transferred to a pellet-forming die.
- The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
- The KBr pellet is then mounted in the sample holder of the FTIR spectrometer.

Instrumentation and Data Acquisition

- Spectrometer: Bruker IFS 85 FTIR spectrometer or equivalent[3]
- Technique: Transmission
- Spectral Range: Typically 4000-400 cm⁻¹
- Background: A spectrum of a pure KBr pellet is recorded as the background.

Mass Spectrometry (MS)

Sample Preparation and Introduction

- A dilute solution of 3-Amino-4-methylbenzoic acid is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The sample is introduced into the gas chromatograph (GC) for separation from any impurities.
- The separated compound is then introduced into the mass spectrometer.

Instrumentation and Data Acquisition

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)







- Ionization Method: Electron Ionization (EI)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- GC Column: A suitable capillary column for the separation of aromatic acids.

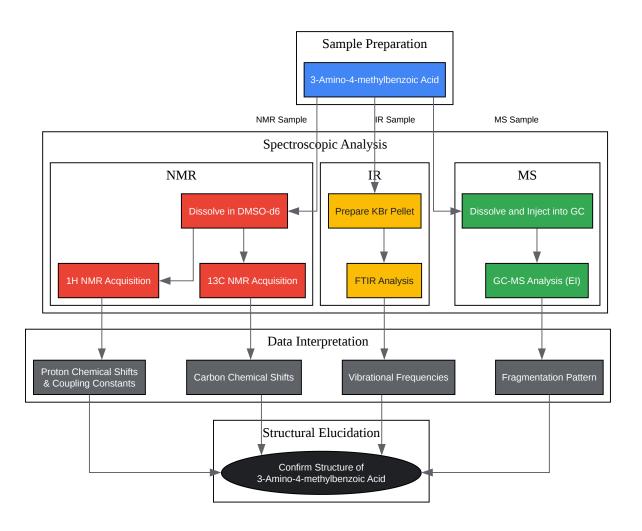
· Carrier Gas: Helium

• Ionization Energy: Typically 70 eV

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **3-Amino-4-methylbenzoic acid**.





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Caption: Workflow for the spectroscopic analysis of **3-Amino-4-methylbenzoic acid**.

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References

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- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-4-methylbenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048440#spectroscopic-data-nmr-ir-ms-of-3-amino-4-methylbenzoic-acid]

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